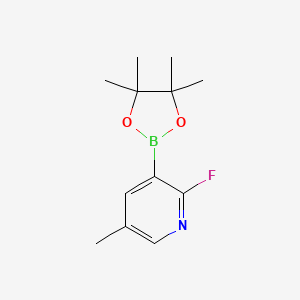

2-FLUORO-5-METHYLPYRIDINE-3-BORONIC ACID PINACOL ESTER

CAS No.: 1073371-96-6

Cat. No.: VC2905266

Molecular Formula: C12H17BFNO2

Molecular Weight: 237.08 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1073371-96-6 |

|---|---|

| Molecular Formula | C12H17BFNO2 |

| Molecular Weight | 237.08 g/mol |

| IUPAC Name | 2-fluoro-5-methyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine |

| Standard InChI | InChI=1S/C12H17BFNO2/c1-8-6-9(10(14)15-7-8)13-16-11(2,3)12(4,5)17-13/h6-7H,1-5H3 |

| Standard InChI Key | VQBAQPBHXGGKBZ-UHFFFAOYSA-N |

| SMILES | B1(OC(C(O1)(C)C)(C)C)C2=CC(=CN=C2F)C |

| Canonical SMILES | B1(OC(C(O1)(C)C)(C)C)C2=CC(=CN=C2F)C |

Introduction

Physicochemical Properties

Basic Physical Properties

The boiling point of 2-Fluoro-5-Methylpyridine-3-Boronic Acid Pinacol Ester is predicted to be approximately . This high boiling point indicates its suitability for high-temperature reactions such as cross-coupling processes.

The density of the compound is estimated at , suggesting moderate compactness typical for organoboron compounds .

pKa Value

The predicted pKa value of indicates that this compound has weakly acidic properties due to the boronic ester group .

Synthesis Methodologies

General Synthetic Route

The synthesis of 2-Fluoro-5-Methylpyridine-3-Boronic Acid Pinacol Ester typically involves palladium-catalyzed cross-coupling reactions using bis(pinacolato)diboron as a reagent . A representative procedure includes:

-

Reacting 2-fluoro-5-bromopyridine with bis(pinacolato)diboron.

-

Employing potassium acetate as a base and tetrakis(triphenylphosphine)palladium as a catalyst.

-

Conducting the reaction in a solvent mixture of dioxane and water under inert nitrogen atmosphere at .

This method yields high-purity intermediate products that are subsequently purified using column chromatography.

Reaction Conditions

Optimal reaction conditions include:

These conditions ensure efficient coupling and minimize side reactions.

Applications in Organic Synthesis

Role in Suzuki-Miyaura Coupling Reactions

As an organoboron reagent, this compound plays a crucial role in Suzuki-Miyaura cross-coupling reactions—a widely used method for forming carbon-carbon bonds. The fluorine substituent enhances electronic effects, improving reaction selectivity and yield.

Pharmaceutical Applications

The pyridine scaffold is frequently employed in drug design due to its ability to interact with biological targets such as enzymes and receptors . The boronic ester group further expands its utility by enabling conjugation with biomolecules.

Material Science Applications

In addition to pharmaceutical synthesis, this compound is used in producing advanced materials such as polymers and electronic components due to its unique electronic properties imparted by the fluorine atom .

Comparative Analysis with Related Compounds

To better understand the significance of this compound, it is useful to compare it with structurally similar molecules:

These comparisons highlight how substitution patterns on the pyridine ring influence reactivity and application scope.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume